(1-(3-Fluoro-4-methylphenyl)cyclopropyl)methanamine
Description
[1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine: is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a fluorine and methyl substituent on the phenyl ring
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
[1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14FN/c1-8-2-3-9(6-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
InChI Key |
QVQBDCJFTDQOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 3-fluoro-4-methylbenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as neurotransmitter receptors or enzymes involved in disease processes.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The fluorine substituent may enhance the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
- [1-(3-chloro-4-methylphenyl)cyclopropyl]methanamine
- [1-(3-bromo-4-methylphenyl)cyclopropyl]methanamine
- [1-(3-fluoro-4-ethylphenyl)cyclopropyl]methanamine
Comparison: Compared to its analogs, [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine is unique due to the presence of the fluorine substituent, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and influence its interaction with biological targets, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
